molecular formula C8H6N4O3S B14151055 3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide CAS No. 180424-23-1

3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B14151055
CAS No.: 180424-23-1
M. Wt: 238.23 g/mol
InChI Key: ZUZRGXVIMFBFCV-UHFFFAOYSA-N
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Description

3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, which includes both amino and nitro functional groups, makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-b]pyridine derivatives . Another approach includes the use of 2-cyanothioacetamide as a precursor, which undergoes cyclization with various reagents to form the desired thienopyridine structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted thienopyridine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, it can act as an inhibitor of glycogen synthase kinase-3 by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream targets . The nitro group can also participate in redox reactions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both amino and nitro groups in 3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide makes it unique compared to other thienopyridine derivatives

Properties

CAS No.

180424-23-1

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

IUPAC Name

3-amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C8H6N4O3S/c9-5-4-1-3(12(14)15)2-11-8(4)16-6(5)7(10)13/h1-2H,9H2,(H2,10,13)

InChI Key

ZUZRGXVIMFBFCV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(S2)C(=O)N)N)[N+](=O)[O-]

Origin of Product

United States

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